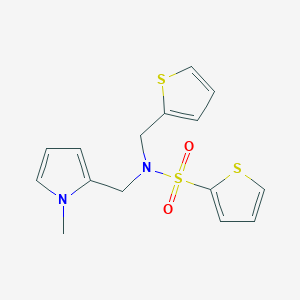

![molecular formula C15H14N4O3S B2943113 6-Amino-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 871548-23-1](/img/structure/B2943113.png)

6-Amino-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also appears to contain a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom. The presence of these rings could have significant implications for the compound’s reactivity and stability .Wissenschaftliche Forschungsanwendungen

Oxidative Transformation and Derivative Synthesis

Research demonstrates the oxidative transformation of related pyrimidine derivatives into various compounds, showcasing the potential of these molecules as intermediates in synthetic chemistry. For example, Matsuura et al. (1992) investigated the oxidation of 5-amino-1,6-dimethyl-3-phenyluracil, leading to the synthesis of complex molecules through oxidative transformations (Matsuura et al., 1992).

Antiviral Activity

Another domain of research focuses on the antiviral properties of pyrimidine derivatives. Revankar et al. (1998) synthesized and evaluated hydroxyalkoxymethyl, hydroxyalkyl, hydroxyalkenyl, and phosphonoalkenyl derivatives of guanine analogs for their in vitro activity against human cytomegalovirus (HCMV), identifying compounds with significant antiviral activity (Revankar et al., 1998).

Antimicrobial and Antioxidant Activities

Further studies highlight the antimicrobial and antioxidant potentials of pyrimidine derivatives. Al-Adhami et al. (2021) synthesized a series of 6-amino-1,3-dimethyluracil derivatives, evaluating their in vitro antioxidant and antimicrobial activities, indicating their potential as therapeutic agents (Al-Adhami et al., 2021).

Anticancer Activity

The exploration of anticancer activities is also a significant area of application. Tiwari et al. (2016) reported the synthesis of thiadiazolopyrimidine derivatives, assessing their in vitro anticancer activities against multiple human tumor cell lines. This study underlines the potential of pyrimidine derivatives in developing novel anticancer agents (Tiwari et al., 2016).

Novel Synthetic Approaches

Research also delves into novel synthetic methodologies for creating pyrimidine derivatives with enhanced efficiency and environmental friendliness. Rahmani et al. (2018) developed a method for synthesizing pyridine-pyrimidines via a three-component reaction, demonstrating the versatility of pyrimidine chemistry in creating complex molecules (Rahmani et al., 2018).

Wirkmechanismus

Target of action

Thiazole-containing compounds can interact with a variety of biological targets. The specific target would depend on the exact structure of the compound and any functional groups it may have .

Mode of action

Thiazole compounds can behave unpredictably when they enter physiological systems. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Thiazole compounds can influence a variety of biochemical pathways due to their potential to interact with different targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole compounds can vary widely depending on their exact structure. Some thiazole compounds are well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .

Result of action

The molecular and cellular effects of thiazole compounds can be diverse, ranging from antimicrobial to anti-inflammatory effects, depending on their specific targets and mode of action .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazole compounds .

Eigenschaften

IUPAC Name |

6-amino-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-18-12(16)11(14(21)19(2)15(18)22)10-7-23-13(17-10)8-3-5-9(20)6-4-8/h3-7,20H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJZYRMIYHRZAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C2=CSC(=N2)C3=CC=C(C=C3)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide](/img/structure/B2943031.png)

![4-methyl-3-(methylsulfanyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2943033.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2943037.png)

![[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol](/img/structure/B2943038.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2943040.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2943045.png)

![5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943047.png)

![5-((2,6-Dimethylmorpholino)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2943048.png)

![3-(3-hydroxypropyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2943049.png)

![[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2943053.png)